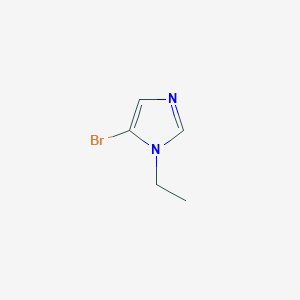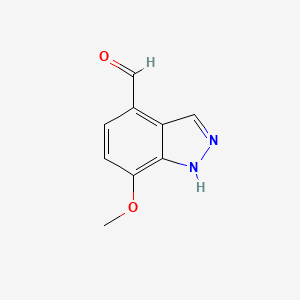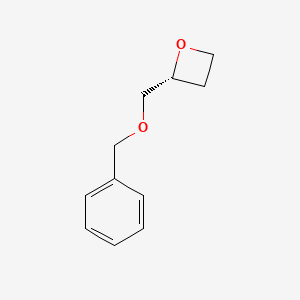![molecular formula C7H5ClN4 B11912540 7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)
7-Chloropyrido[3,4-b]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloropyrido[3,4-b]pyrazin-5-amine is a heterocyclic compound with the molecular formula C7H5ClN4 and a molecular weight of 180.59 g/mol . This compound is characterized by the presence of a pyridine ring fused to a pyrazine ring, with a chlorine atom at the 7th position and an amine group at the 5th position. It is a nitrogen-containing heterocycle, which makes it an interesting scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3,4-diamine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloropyrido[3,4-b]pyrazin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like water or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as 7-alkyl or 7-aryl pyrido[3,4-b]pyrazin-5-amines, which can have different biological and chemical properties .
Applications De Recherche Scientifique
7-Chloropyrido[3,4-b]pyrazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds used in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving nitrogen-containing heterocycles.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 7-Chloropyrido[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,4-b]pyrazin-5-amine: Lacks the chlorine atom at the 7th position, which can affect its reactivity and biological activity.
7-Bromopyrido[3,4-b]pyrazin-5-amine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
7-Methylpyrido[3,4-b]pyrazin-5-amine: Contains a methyl group at the 7th position, which can influence its solubility and reactivity.
Uniqueness
7-Chloropyrido[3,4-b]pyrazin-5-amine is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Its unique structure also contributes to its potential as a pharmacophore in drug discovery .
Propriétés
Formule moléculaire |
C7H5ClN4 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
7-chloropyrido[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H,(H2,9,12) |
Clé InChI |
FEOJHZPYDXTIKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C=C(N=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)


![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)



![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)
